Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage
The hydrochloride salt form (CAS 41565-80-4; MW 183.68) provides enhanced aqueous solubility compared to the free base (CAS 123593-99-7; MW 147.22). While direct solubility measurements for this specific compound are not publicly available, the general principle that hydrochloride salts of secondary amines increase water solubility by 10- to 1000-fold relative to the free base is well established in pharmaceutical salt screening [1]. The free base has a computed XLogP3 of 1.7 and a TPSA of 12 Ų, predicting limited intrinsic water solubility that the salt form overcomes [2]. For procurement, the salt form eliminates the need for researchers to perform in-house salt conversion or solubilisation optimisation prior to biological testing.
| Evidence Dimension | Aqueous solubility (salt vs. free base) |
|---|---|
| Target Compound Data | Hydrochloride salt: enhanced aqueous solubility (class-level expectation; 10- to 1000-fold improvement over free base) |
| Comparator Or Baseline | Free base (CAS 123593-99-7): limited aqueous solubility (XLogP3 = 1.7; TPSA = 12 Ų) |
| Quantified Difference | Estimated 10- to 1000-fold solubility enhancement (class-level; direct experimental measurement not available in public domain) |
| Conditions | Class-level inference based on pharmaceutical salt screening principles; applicable to aqueous buffers at physiological pH |
Why This Matters
Procurement of the pre-formed hydrochloride salt reduces experimental variability caused by inconsistent solubilisation and ensures accurate compound dosing in biological assays.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010. View Source
- [2] PubChem. 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Compound Summary CID 16244396. XLogP3 = 1.7; TPSA = 12 Ų. National Center for Biotechnology Information. Accessed 2026. View Source
